molecular formula C15H11BrClFN2OS B2430010 5-bromo-2-chloro-N-(6-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-carboxamide CAS No. 1252392-34-9

5-bromo-2-chloro-N-(6-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-carboxamide

Cat. No.: B2430010
CAS No.: 1252392-34-9
M. Wt: 401.68
InChI Key: WUECFQXINSAYHY-UHFFFAOYSA-N
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Description

The compound “5-bromo-2-chloro-N-(6-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyridine, with one methine group (=CH-) replaced by nitrogen . The molecule also contains a benzothiopyran ring, which is a polycyclic compound containing a benzene ring fused to a thiopyran ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and heteroatoms. The bromo, chloro, and fluoro substituents are likely to significantly affect the electronic properties of the molecule, potentially leading to interesting reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of halogens is likely to increase the compound’s molecular weight and could affect its boiling and melting points .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially interact with biological targets in a variety of ways, depending on its exact structure and properties .

Future Directions

The future research directions for this compound could include further exploration of its synthesis and reactivity, as well as investigation of its potential biological activity. Given its complex structure, it could potentially serve as a useful scaffold for the development of new pharmaceuticals .

Properties

IUPAC Name

5-bromo-2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClFN2OS/c16-8-5-11(14(17)19-7-8)15(21)20-12-3-4-22-13-2-1-9(18)6-10(12)13/h1-2,5-7,12H,3-4H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUECFQXINSAYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1NC(=O)C3=C(N=CC(=C3)Br)Cl)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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